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molecular formula C9H7NO3 B1322286 6-Hydroxyindole-2-carboxylic acid CAS No. 40047-23-2

6-Hydroxyindole-2-carboxylic acid

Cat. No. B1322286
M. Wt: 177.16 g/mol
InChI Key: HJUFFOMJRAXIRF-UHFFFAOYSA-N
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Patent
US07566736B2

Procedure details

0.144 ml (2.70 mmol) of concentrated sulfuric acid is added, at ambient temperature, to a solution of 5.98 g (33.75 mmol) of 6-hydroxy-1H-indole-2-carboxylic acid in 350 ml of methanol. The mixture is refluxed for 9 days and the reaction mixture is then concentrated to dryness under reduced pressure. The residue obtained is taken up in water and alkalinized to pH9 with a 38% potassium hydroxide solution, and the product is then extracted 6 times with ethyl acetate. The organic phases are combined and then dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure, to give 5.81 g of methyl 6-hydroxy-1H-indole-2-carboxylate in the form of a brown solid.
Quantity
0.144 mL
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[C:12]([C:16]([OH:18])=[O:17])[NH:13]2)=[CH:9][CH:8]=1.[OH-].[K+].[CH3:21]O>O>[OH:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[C:12]([C:16]([O:18][CH3:21])=[O:17])[NH:13]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.144 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.98 g
Type
reactant
Smiles
OC1=CC=C2C=C(NC2=C1)C(=O)O
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 9 days
Duration
9 d
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is then concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
the product is then extracted 6 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=C(NC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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